

Technical Monograph: Spectral Profiling of 2-Chlorobenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chlorobenzoyl isothiocyanate

CAS No.: 5067-90-3

Cat. No.: B2730426

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Executive Summary & Utility

2-Chlorobenzoyl isothiocyanate (CAS 5067-90-3) is a pivotal electrophilic intermediate in organic synthesis, primarily utilized to generate

-acyl thioureas. These derivatives are high-value targets in drug discovery, exhibiting potent antibacterial, antifungal, and herbicidal activities.

This guide provides a definitive reference for the spectral characterization of **2-chlorobenzoyl isothiocyanate**. Unlike simple alkyl isothiocyanates, the conjugation between the carbonyl and the isothiocyanate moiety introduces unique spectral signatures—most notably in the infrared (IR) and Carbon-13 NMR domains—that require precise interpretation to avoid misidentification.

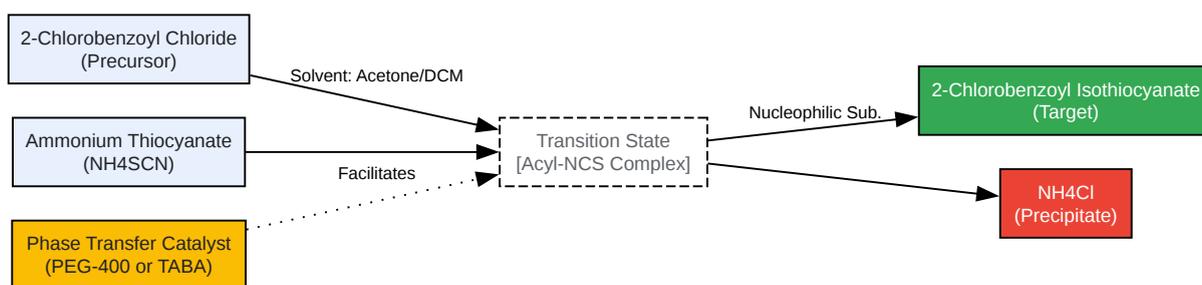
Chemical Identity & Properties

Property	Data
IUPAC Name	2-Chlorobenzoyl isothiocyanate
CAS Number	5067-90-3
Molecular Formula	
Molecular Weight	197.64 g/mol
Physical State	Pale yellow to orange liquid/oil (often solidifies upon cooling)
Solubility	Soluble in , , Acetone; Reacts with alcohols/amines

Synthesis & Production Pathway

The generation of **2-chlorobenzoyl isothiocyanate** is typically achieved via a nucleophilic substitution of 2-chlorobenzoyl chloride with a thiocyanate salt (ammonium or potassium). This reaction is often facilitated by solid-liquid phase transfer catalysis (PTC) to ensure high yield and purity.

Figure 1: Synthesis Workflow



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Caption: Phase-transfer catalyzed synthesis of **2-chlorobenzoyl isothiocyanate** from acid chloride.

Spectral Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary diagnostic tool for confirming the formation of the isothiocyanate moiety. The conjugation of the carbonyl group with the NCS system results in a characteristic "doublet" or broadened profile in the high-frequency region.

Functional Group	Wavenumber ()	Intensity	Diagnostic Note
-N=C=S Stretch	1960 - 1990	Strong, Broad	Characteristic of acyl isothiocyanates. Distinct from alkyl NCS (which are >2000).
C=O Stretch	1680 - 1695	Strong	Shifted slightly lower than the acid chloride precursor (~1770) due to conjugation.
Ar-C=C Stretch	1580 - 1600	Medium	Aromatic ring skeletal vibrations.
C-Cl Stretch	1050 - 1080	Medium	Aryl chloride vibration.

Technical Insight: A common error is confusing the acyl isothiocyanate C=O stretch with an amide carbonyl. The acyl-NCS carbonyl appears at a higher frequency (~1690

) than the corresponding benzoyl thiourea product (~1660

), providing a clear endpoint for reaction monitoring.

Nuclear Magnetic Resonance (NMR)

Proton NMR (

NMR)

The 2-chloro substituent breaks the symmetry of the benzene ring, creating a complex ABCD splitting pattern.

- Solvent:

(Recommended to avoid reaction with solvent).

- Range: 7.3 – 8.0 ppm.

Proton Position	Chemical Shift (, ppm)	Multiplicity	Interpretation
H-6 (Ortho to C=O)	7.90 - 8.05	Doublet (dd)	Deshielded by the carbonyl anisotropy.
H-3 (Ortho to Cl)	7.45 - 7.55	Doublet (dd)	Deshielded by the inductive effect of Chlorine.
H-4, H-5	7.30 - 7.45	Multiplet	Overlapping signals from meta/para protons.

Carbon-13 NMR (

NMR)

The

spectrum contains a "silent" feature that often confuses researchers: the isothiocyanate carbon.

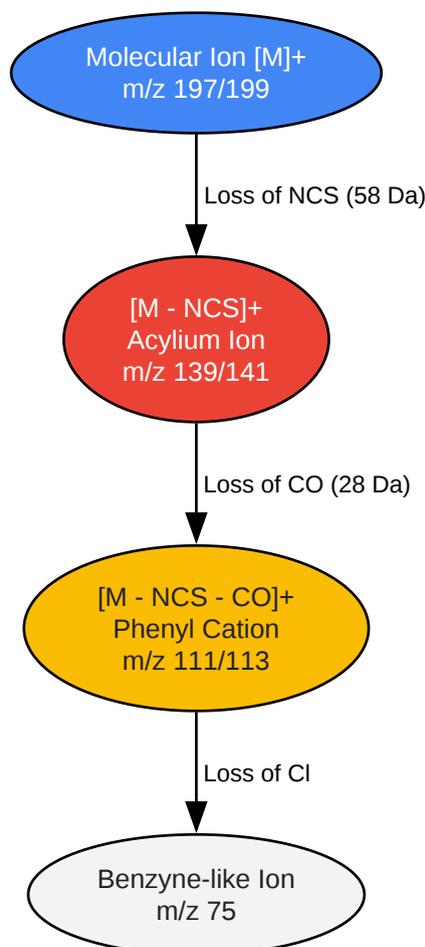
[1]

Carbon Environment	Chemical Shift (, ppm)	Note
C=O ^[2] ^[3] (Carbonyl)	162.0 - 165.0	Distinct downfield signal.
-N=C=S (Isothiocyanate)	145.0 - 148.0	Critical: Often very weak or broad due to long relaxation times and quadrupolar broadening from Nitrogen.
Ar-C (Ipso)	130.0 - 135.0	Quaternary carbons.
Ar-C-Cl	~132.0	Substituted aromatic carbon.

Mass Spectrometry (MS)

- Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized).
- Molecular Ion (): m/z 197 (35-Cl) and 199 (37-Cl) in a characteristic 3:1 ratio.

Figure 2: Fragmentation Pathway



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Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

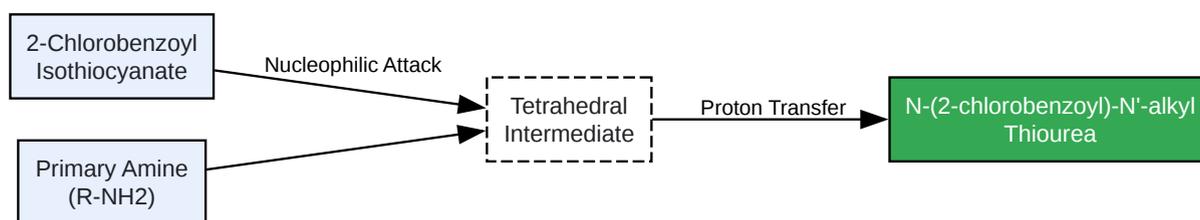
Reactivity & Applications

The primary utility of **2-chlorobenzoyl isothiocyanate** lies in its high reactivity toward nucleophiles, particularly amines, to form 1,3-disubstituted thioureas.

Mechanism of Thiourea Formation

The carbon of the isothiocyanate group is highly electrophilic. Upon addition of a primary or secondary amine, the lone pair attacks the NCS carbon, leading to a proton transfer and the formation of a stable thioamide linkage.

Figure 3: Nucleophilic Addition Mechanism



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Caption: Formation of N-acyl thiourea derivatives via nucleophilic addition.

Experimental Protocol: Handling & Stability

Safety Warning: Isothiocyanates are lachrymators and potential skin sensitizers. Handle only in a fume hood.

- Solvent Selection: For NMR, use
 . Avoid DMSO-
if the sample is to be recovered, as trace water in DMSO can hydrolyze the acyl isothiocyanate to the amide over time.
- Sample Prep: The compound is moisture-sensitive. Dry the NMR tube in an oven before use.
- Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The appearance of a broad band at 3300-3400
in the IR spectrum indicates hydrolysis (formation of amide/amine).

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